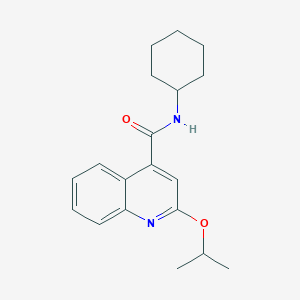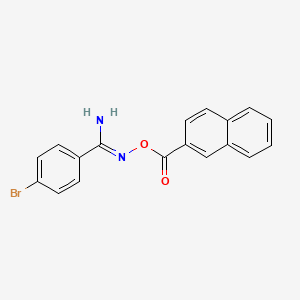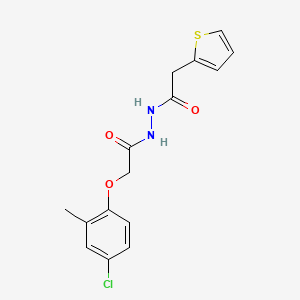![molecular formula C15H18N4O3S B5770984 4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE](/img/structure/B5770984.png)
4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE is a complex organic compound featuring a thiadiazole ring, a nitrobenzamide group, and multiple methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The nitrobenzamide group is then introduced via nitration reactions, followed by the attachment of the methyl and butanyl groups through alkylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids for nitration and bases for alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and butanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiadiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamide group may participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE: Similar structure but with a butanamide group instead of a nitrobenzamide group.
2-METHYL-2-BUTANOL: Shares the methyl and butanyl groups but lacks the thiadiazole and nitrobenzamide components.
Uniqueness
4-METHYL-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE is unique due to its combination of a thiadiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-5-15(3,4)13-17-18-14(23-13)16-12(20)10-7-6-9(2)11(8-10)19(21)22/h6-8H,5H2,1-4H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUWQTKQKJDALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)


![3-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B5770948.png)



![5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5770976.png)


![1-(2-methylpropyl)-3-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5771003.png)
